Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-
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Overview
Description
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles (amines, alcohols); in solvents like DMF or dichloromethane (DCM) under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-
- Propanoic acid, 2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Uniqueness
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- is unique due to its specific substitution pattern on the thieno[2,3-D]pyrimidine ring and the presence of the N-(4-methylphenyl)acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21N3OS2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS2/c1-5-15-12(3)25-19-17(15)18(20-13(4)21-19)24-10-16(23)22-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,22,23) |
InChI Key |
JCQSOXKEFJUXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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